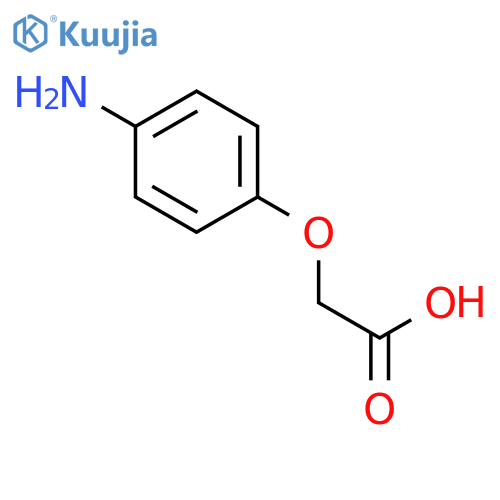Cas no 2298-36-4 (2-(4-aminophenoxy)acetic acid)

2-(4-aminophenoxy)acetic acid structure
商品名:2-(4-aminophenoxy)acetic acid
2-(4-aminophenoxy)acetic acid 化学的及び物理的性質
名前と識別子
-
- 2-(4-Aminophenoxy)acetic acid
- (4-Aminophenoxy)acetic acid
- 2-(4-AMINOPHENOXY)ACETIC ACID HYDRATE
- AKOS BC-1107
- (4-AMINO-PHENOXY)-ACETIC ACID
- TIMTEC-BB SBB001635
- 4-AMINOPHENOXYACETIC ACID
- (4-Amino-phenoxy)-essigsaeure
- 2-(4-azanylphenoxy)ethanoic acid
- Acetic acid,2-(4-aMinophenoxy)
- p-aminophenoxyacetic acid
- Aceticacid, (4-aminophenoxy)- (9CI)
- Acetic acid, (p-aminophenoxy)- (6CI,7CI,8CI)
- (p-Aminophenoxy)acetic acid
- NSC 36983
- [(4-Aminophenyl)oxy]acetic acid
- Acetic acid, (4-aminophenoxy)-
- Acetic acid,2-(4-aminophenoxy)-
- GIFGMEWQGDEWKB-UHFFFAOYSA-N
- PubChem16282
- ChemDiv2_003232
- Oprea1_812941
- NIOSH/AF3520000
- Acetic acid, (p-aminophenoxy)-
- HMS1
- EINECS 218-947-5
- M & B 2754
- NSC-36983
- 2298-36-4
- A816456
- HMS1378C20
- 2-(4-aminophenoxy)aceticacid
- RP5AG8F6UY
- AKOS000103919
- SCHEMBL655820
- SR-01000525559
- SR-01000525559-1
- (4-amino-phenoxy)-acetic acid, AldrichCPR
- MFCD00224890
- AF35200000
- FT-0679420
- UNII-RP5AG8F6UY
- AS-38882
- EN300-72963
- acetic acid, 2-(4-aminophenoxy)-
- DTXSID60177525
- NSC36983
- CHEMBL368851
- CS-0199636
- NS00027315
- BBL013866
- ALBB-008749
- STK500580
- 2-(4-aminophenoxy)acetic acid
-
- MDL: MFCD00224890
- インチ: 1S/C8H9NO3/c9-6-1-3-7(4-2-6)12-5-8(10)11/h1-4H,5,9H2,(H,10,11)
- InChIKey: GIFGMEWQGDEWKB-UHFFFAOYSA-N
- ほほえんだ: O(C([H])([H])C(=O)O[H])C1C([H])=C([H])C(=C([H])C=1[H])N([H])[H]
計算された属性
- せいみつぶんしりょう: 167.058243g/mol
- ひょうめんでんか: 0
- XLogP3: 1.1
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 回転可能化学結合数: 3
- どういたいしつりょう: 167.058243g/mol
- 単一同位体質量: 167.058243g/mol
- 水素結合トポロジー分子極性表面積: 72.6Ų
- 重原子数: 12
- 複雑さ: 152
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
じっけんとくせい
- 密度みつど: 1.317
- ふってん: 366.9°Cat760mmHg
- フラッシュポイント: 175.7°C
- PSA: 72.55000
- LogP: 1.31340
2-(4-aminophenoxy)acetic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-72963-0.5g |
2-(4-aminophenoxy)acetic acid |
2298-36-4 | 0.5g |
$328.0 | 2023-08-31 | ||
| TRC | B406193-500mg |
2-(4-aminophenoxy)acetic acid |
2298-36-4 | 500mg |
$ 295.00 | 2022-06-07 | ||
| eNovation Chemicals LLC | K40985-1g |
2-(4-Aminophenoxy)acetic acid |
2298-36-4 | 97% | 1g |
$465 | 2024-05-25 | |
| Enamine | EN300-72963-2.5g |
2-(4-aminophenoxy)acetic acid |
2298-36-4 | 2.5g |
$669.0 | 2023-08-31 | ||
| Enamine | EN300-72963-0.25g |
2-(4-aminophenoxy)acetic acid |
2298-36-4 | 0.25g |
$315.0 | 2023-08-31 | ||
| abcr | AB504727-250mg |
2-(4-Aminophenoxy)acetic acid; . |
2298-36-4 | 250mg |
€86.40 | 2025-02-21 | ||
| Ambeed | A698244-1g |
2-(4-Aminophenoxy)acetic acid |
2298-36-4 | 95% | 1g |
$43.0 | 2025-02-21 | |
| Ambeed | A698244-5g |
2-(4-Aminophenoxy)acetic acid |
2298-36-4 | 95% | 5g |
$202.0 | 2025-02-21 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1270306-1g |
2-(4-Aminophenoxy)acetic acid |
2298-36-4 | 98% | 1g |
¥675 | 2023-04-14 | |
| Fluorochem | 093009-5g |
2-(4-Aminophenoxy)acetic acid |
2298-36-4 | 95% | 5g |
£394.00 | 2022-03-01 |
2-(4-aminophenoxy)acetic acid 関連文献
-
Michal Mary?ka,Lucie Fojtíková,Radek Jurok,Barbora Holubová,Old?ich Lap?ík,Martin Kucha? RSC Adv. 2018 8 16243
-
A. Cousen J. Chem. Soc. Abstr. 1924 126 i929
2298-36-4 (2-(4-aminophenoxy)acetic acid) 関連製品
- 62-44-2(Phenacetin)
- 102-40-9(1,3-Bis(2-hydroxyethoxy)benzene)
- 59954-04-0(Methyl 2-(4-aminophenoxy)acetate)
- 94-85-9((2,5-Diethoxyphenyl)amine)
- 101-80-4(Bis(p-aminophenyl) Ether)
- 104-38-1(Hydroquinone bis(2-hydroxyethyl) ether)
- 6274-24-4((3-Aminophenoxy)acetic Acid)
- 1342133-31-6(2-methyl-N1-(3-methylphenyl)benzene-1,3-diamine)
- 1803890-23-4(2-(4-Chloro-1H-benzo[d]imidazol-7-yl)-2-hydroxyacetic acid)
- 61389-26-2(Lignoceric Acid-d4)
推奨される供給者
Amadis Chemical Company Limited
(CAS:2298-36-4)2-(4-aminophenoxy)acetic acid

清らかである:99%
はかる:5g
価格 ($):237.0